molecular formula C7H11ClN2O B3216167 (3-Methoxypyridin-2-yl)methanamine hydrochloride CAS No. 1171098-29-5

(3-Methoxypyridin-2-yl)methanamine hydrochloride

Cat. No. B3216167
CAS RN: 1171098-29-5
M. Wt: 174.63
InChI Key: UVTVZSYFGGXRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.

Mechanism of Action

The mechanism of action of (3-Methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with the α7 this compound. This receptor is expressed in various tissues, including the brain, and is involved in various processes such as synaptic plasticity, learning, and memory. Activation of the α7 this compound by this compound leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly mediated through its activation of the α7 this compound. This activation leads to the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Methoxypyridin-2-yl)methanamine hydrochloride in lab experiments is its high potency and selectivity for the α7 this compound. This allows researchers to specifically target this receptor and investigate its function in various processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the use of (3-Methoxypyridin-2-yl)methanamine hydrochloride in scientific research. One potential direction is its use in the development of therapeutics for various diseases, including Alzheimer's disease and schizophrenia. Another potential direction is its use in the investigation of the role of the α7 this compound in various physiological processes, such as synaptic plasticity and learning. Additionally, the use of this compound in combination with other drugs or compounds may lead to the development of more effective therapies for various diseases.

Scientific Research Applications

(3-Methoxypyridin-2-yl)methanamine hydrochloride has been extensively used in scientific research as a tool to study the function of the α7 this compound. This compound has been shown to activate the α7 this compound in a dose-dependent manner, leading to the activation of downstream signaling pathways. This has allowed researchers to investigate the role of the α7 this compound in various physiological and pathological processes.

properties

IUPAC Name

(3-methoxypyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVZSYFGGXRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.